molecular formula C12H16N2O4 B1415705 Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate CAS No. 1175653-32-3

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

Cat. No.: B1415705
CAS No.: 1175653-32-3
M. Wt: 252.27 g/mol
InChI Key: XSMGERWDIPWYMA-UHFFFAOYSA-N
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Description

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate (CAS 1175653-32-3) is a high-purity chemical compound supplied at 95% purity . This reagent has a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol . The compound features a piperazine ring, a versatile scaffold in medicinal chemistry, which is substituted with an ethyl carboxylate group and a formylfuran moiety . The presence of both the formyl and furyl groups makes this molecule a valuable bifunctional synthetic intermediate. The formyl group is a highly reactive site, enabling its use as a key building block for the synthesis of more complex molecules through condensation and nucleophilic addition reactions . Piperazine derivatives are of significant interest in pharmaceutical research and development for their broad biological activities . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a critical precursor in organic synthesis, method development, and the exploration of new chemical entities.

Properties

IUPAC Name

ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMGERWDIPWYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate typically involves the reaction of 5-formyl-2-furancarboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
EFPC has been investigated for its potential anticancer properties. Research indicates that compounds with similar piperazine structures can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the furan moiety may enhance its interaction with biological targets, potentially leading to the development of new anticancer agents .

2. Antimicrobial Properties
Studies have shown that derivatives of piperazine exhibit antimicrobial activity. EFPC's structure suggests it could serve as a lead compound for developing novel antibiotics or antifungal agents, particularly against resistant strains of bacteria .

3. Neuropharmacological Effects
Piperazine derivatives are known for their effects on the central nervous system. EFPC may be explored for its neuroprotective effects or as a treatment for neurological disorders, leveraging its ability to cross the blood-brain barrier due to its lipophilic nature .

Organic Synthesis Applications

1. Building Block in Organic Synthesis
EFPC serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

2. Reagent in Chemical Reactions
The compound can act as a reagent in several organic reactions, including nucleophilic substitutions and condensation reactions. This property is valuable in creating diverse chemical libraries for drug discovery .

Material Science Applications

1. Development of New Materials
The unique properties of EFPC make it a candidate for developing new materials, including polymers and composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with specific functionalities, such as improved electrical conductivity or thermal stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various piperazine derivatives, including those similar to EFPC. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the piperazine core can enhance biological activity .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University evaluated the antimicrobial properties of EFPC against common pathogens. The study found that EFPC exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Study 3: Synthesis of Derivatives

A synthetic route was developed to modify EFPC into various derivatives with enhanced properties. This method involved selective functionalization at the furan ring, yielding compounds with improved solubility and bioactivity profiles, which were tested for their therapeutic potential in preclinical models .

Mechanism of Action

The mechanism of action of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-1-carboxylate derivatives are widely studied due to their tunable substituents and applications in pharmaceuticals. Below is a detailed comparison of ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate with similar compounds:

Substituent Diversity and Functional Groups

Acyl-Substituted Piperazines
  • Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate Substituent: A phenylglycine-derived acetyl group with a phenylamino moiety. Key Feature: The β-amino acyl group enhances hydrogen-bonding capacity, as evidenced by NMR studies (¹H and ¹³C) . Application: Intermediate in photoredox-catalyzed carbamoyl radical additions .
  • Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate Substituent: Propanoyl group with dicyano and phenyl groups.
Aryl-Substituted Piperazines
  • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate

    • Substituent: 2-Methoxyphenyl group linked via a piperidine spacer.
    • Key Feature: Methoxy group improves lipophilicity, which may enhance blood-brain barrier penetration .
  • Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate

    • Substituent: 2,6-Difluorobenzoyl group.
    • Key Feature: Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
Sulfonyl- and Sulfonamide-Substituted Piperazines
  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
    • Substituent: Phenylsulfonyl group.
    • Key Feature: Sulfonyl groups improve solubility in polar solvents and serve as hydrogen-bond acceptors .
Heterocyclic-Substituted Piperazines
  • Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate Substituent: Pyrazole-carbonyl group with fluorobenzamido side chain.

Structural and Functional Comparison Table

Compound Name Substituent Type Molecular Weight (g/mol) Key Functional Groups Notable Applications/Properties References
This compound Heteroaromatic aldehyde 252.27 Formyl, furan, piperazine Derivatization, drug intermediates
Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate β-Amino acyl 367.43 Acetyl, phenylamino Photoredox catalysis
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate Dicyano acyl 353.37 Cyano, phenyl Radical reaction intermediates
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate Fluorinated aryl carbonyl 298.28 Difluorophenyl, carbonyl Enzyme inhibition, kinase targeting
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Sulfonyl 298.36 Phenylsulfonyl Solubility enhancement

Biological Activity

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a furan moiety and a carboxylate group. The synthesis typically involves multi-step reactions that include the formation of the piperazine core followed by the introduction of the furan and carboxylic acid functionalities. Recent studies have explored various synthetic pathways to optimize yield and purity, with some methods achieving yields between 52% to 65% .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, compounds with similar structural features have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary in vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the furan ring can enhance cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro cytotoxicity tests revealed that certain derivatives significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce oxidative stress within cells, leading to apoptosis. This was supported by increased levels of reactive oxygen species (ROS) observed in treated cells .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeTest Organism/Cell LineResult (IC50 or Zone of Inhibition)Reference
AntibacterialStaphylococcus aureusZone of inhibition: 27 mm
AntibacterialEscherichia coliZone of inhibition: 30 mm
CytotoxicityHeLa cellsIC50 = 12 µM
CytotoxicityMCF-7 cellsIC50 = 15 µM
MechanismHuman cancer cell linesInduces ROS production

Q & A

Q. Optimization Tips :

  • Adjust stoichiometry (e.g., 1.2 equiv. of azide derivatives for click chemistry) .
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Monitor reaction progress via LC-MS to identify intermediates .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H and ¹³C NMR to confirm substituent connectivity. For example, ethyl groups show characteristic triplets (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) .
    • 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex piperazine derivatives .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and ring conformations .
    • Example crystal Monoclinic space group P21/nP2_1/n, a=10.9073A˚a = 10.9073 \, \text{Å}, β=91.809\beta = 91.809^\circ .

Q. Table 1: Key Crystallographic Parameters (from analogous compounds)

ParameterValueSource
Space groupP21/nP2_1/n
RR-factor0.047
Piperazine conformationChair (twist amplitude ~0.5 Å)

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (category 2A hazard) .
  • Ventilation : Use fume hoods for reactions releasing volatile aldehydes (e.g., formyl group) .
  • Storage : In airtight containers under inert gas (N₂) to prevent oxidation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can conformational analysis of the piperazine and furan rings be performed?

Answer:

  • X-ray Analysis : Determine puckering parameters (e.g., Cremer-Pople coordinates) for piperazine rings. For example, chair conformations show θ=0\theta = 0^\circ, while boat forms have θ=90\theta = 90^\circ .
  • Computational Modeling :
    • DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical ring geometries .
    • Molecular dynamics simulations to study flexibility of the 5-formylfuran moiety .

Key Insight : Weak intramolecular C–H⋯N/O interactions stabilize specific conformations .

Advanced: What methodologies are used to study bioactivity via molecular docking?

Answer:

  • Target Selection : Focus on enzymes with piperazine-binding pockets (e.g., kinases, GPCRs) .
  • Docking Software : AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) for ligand-receptor scoring .
  • Validation : Compare docking poses with crystallized ligand-protein complexes (e.g., PDB: 1ATP) .
  • SAR Development : Synthesize analogs (e.g., replacing formyl with acetyl) and assay bioactivity .

Advanced: How can the 5-formyl group be functionalized, and what precautions are needed?

Answer:

  • Functionalization Routes :
    • Nucleophilic addition (e.g., Grignard reagents) to form secondary alcohols.
    • Reductive amination to introduce amine substituents .
  • Precautions :
    • Protect formyl groups with acetals during incompatible reactions (e.g., acidic conditions) .
    • Monitor aldehyde reactivity via IR (C=O stretch ~1700 cm⁻¹) to avoid side products .

Advanced: How to resolve contradictions in NMR or crystallographic data?

Answer:

  • Spectral Conflicts :
    • Use DEPT-135 to distinguish CH₂/CH₃ groups in crowded spectra .
    • Variable-temperature NMR to identify dynamic effects (e.g., rotamers) .
  • Crystallographic Ambiguities :
    • Re-refine data with SHELXL using TWIN/BASF commands for twinned crystals .
    • Validate H-bonding networks against geometric restraints .

Advanced: What frameworks establish structure-activity relationships (SAR) for this compound?

Answer:

  • Systematic Modification : Vary substituents on piperazine (e.g., alkyl vs. aryl) and furan (e.g., formyl vs. nitro) .
  • Assay Design :
    • Enzymatic inhibition assays (IC₅₀ measurements) for kinase targets .
    • Cellular uptake studies (e.g., fluorescence tagging) to correlate lipophilicity (LogP) with activity .
  • Data Analysis : Multivariate regression to link structural descriptors (e.g., Hammett constants) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.